molecular formula C5H5N3O B2816126 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1692905-38-6

3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No. B2816126
CAS RN: 1692905-38-6
M. Wt: 123.115
InChI Key: DEBNSPBEFKQLGG-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is a chemical compound with the empirical formula C4H6N2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, often involves reactions such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN1C=CC(O)=N1 . This indicates that the molecule contains a pyrazole ring with a hydroxy group at the 3-position and a methyl group at the 1-position .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with substituted propargylamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 98.10 . It is a solid substance with a melting point of 124-128 °C .

Scientific Research Applications

Green Synthesis Approaches

One study demonstrates the use of a catalyst-free method for synthesizing novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives through a four-component reaction in water, highlighting an environmentally friendly approach to compound synthesis Kumaravel & Vasuki, 2009.

Organic Synthesis and Drug Development

Another significant application involves the development of a scalable synthesis for BMS-986236, a potent kinase inhibitor, incorporating an alternate azide intermediate to enhance safety and efficiency in the production process Arunachalam et al., 2019.

Catalyst Development

Research on ZnFe2O4 nanoparticles has shown their effectiveness as a robust and reusable catalyst in the synthesis of various pyrazole derivatives, providing excellent yields and demonstrating the utility in green chemistry Safaei‐Ghomi et al., 2015.

Material Science and Devices

A study on pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups explores their thermal stability and potential in device fabrication, showing promising applications in electronics El-Menyawy et al., 2019.

Corrosion Inhibition

Pyrazole derivatives have been explored for their corrosion inhibition performance, offering potential applications in protecting metals from corrosion in industrial settings Yadav et al., 2016.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities of similar compounds , it can be hypothesized that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-methyl-5-oxo-1H-pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-8-4(3-6)2-5(9)7-8/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBNSPBEFKQLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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